

Protocol for Solid-Phase RNA Synthesis Using TBDMS Chemistry

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Compound of Interest

Compound Name: 5'-O-DMT-2'-O-TBDMS-rl

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This application note provides a comprehensive protocol for the solid-phase synthesis of RNA oligonucleotides utilizing the tert-butyldimethylsilyl (TBDMS) protecting group for the 2'-hydroxyl function of the ribonucleosides. This method is a cornerstone of modern nucleic acid chemistry, enabling the automated and efficient production of custom RNA sequences for a wide range of research, diagnostic, and therapeutic applications.

Overview of Solid-Phase RNA Synthesis

Solid-phase RNA synthesis is a cyclical process that sequentially adds ribonucleoside phosphoramidites to a growing RNA chain attached to a solid support.^[1] The use of a solid support simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.^[2] The phosphoramidite method, adapted for RNA synthesis, involves a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation.^{[1][3]} The TBDMS group is a widely used protecting group for the 2'-hydroxyl of the ribose due to its stability during the synthesis cycles and its selective removal under specific fluoride-mediated conditions.^{[4][5]}

The Synthesis Cycle

The automated synthesis of RNA oligonucleotides on a solid support follows a repeated four-step process for each nucleotide addition.^[1]

Step 1: Detritylation (Deblocking)

This initial step removes the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside or the growing oligonucleotide chain. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.^{[1][6]}

Step 2: Coupling

The activated 2'-TBDMS-protected ribonucleoside phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound chain. This reaction forms a phosphite triester linkage.^[1] The bulky nature of the 2'-TBDMS group can sterically hinder this reaction, necessitating the use of potent activators and potentially longer coupling times to achieve high efficiency.^{[7][8]}

Step 3: Capping

Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This capping step is crucial to prevent the formation of deletion mutants (sequences missing a nucleotide) in the final product.^{[1][6]}

Step 4: Oxidation

The unstable phosphite triester linkage formed during the coupling step is converted to a more stable pentavalent phosphotriester by treatment with an oxidizing agent, typically an iodine solution.^{[1][2]}

This four-step cycle is repeated until the desired RNA sequence is assembled.

Quantitative Data

The efficiency of each coupling step is critical for the successful synthesis of full-length RNA oligonucleotides. The following table summarizes typical coupling efficiencies and conditions.

Activator	Concentration	Typical Coupling Time	Coupling Efficiency
1H-Tetrazole	0.45 M	10 - 15 min	Moderate
5-Ethylthio-1H-tetrazole (ETT)	0.25 - 0.5 M	5 - 10 min	High (>98%)
5-Benzylmercapto-1H-tetrazole (BMT)	0.25 M	3 - 6 min	Very High (>99%)
4,5-Dicyanoimidazole (DCI)	0.5 M	5 - 10 min	High

Data compiled from multiple sources.[\[3\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols

The following protocols detail the automated synthesis cycle and the subsequent manual deprotection and purification of the synthesized RNA.

Automated Solid-Phase RNA Synthesis

This protocol is designed for an automated DNA/RNA synthesizer. All reagents should be anhydrous and of synthesis grade.

Reagents:

- Detritylation Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
- Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 5-Benzylmercapto-1H-tetrazole (BMT) in anhydrous acetonitrile.
- Phosphoramidite Solutions: 0.1 M solutions of 2'-O-TBDMS-protected A(N-Bz), C(N-Ac), G(N-iBu), and U phosphoramidites in anhydrous acetonitrile.
- Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF)/Lutidine.

- Capping Reagent B: 16% N-Methylimidazole in THF.
- Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
- Washing Solution: Anhydrous acetonitrile.

Procedure:

- Synthesizer Setup: Install the appropriate phosphoramidite vials and the solid support column on the synthesizer. Ensure all reagent bottles are filled with fresh solutions and properly connected.
- Synthesis Program: Program the synthesizer to perform the following four-step cycle for each nucleotide addition:
 - Detritylation: Treat the solid support with the detritylation reagent to remove the 5'-DMT group.
 - Coupling: Deliver the appropriate phosphoramidite and activator solution to the column. A coupling time of 3-6 minutes is recommended when using BMT as the activator.[9]
 - Capping: Treat the support with Capping Reagents A and B to block any unreacted 5'-hydroxyl groups.
 - Oxidation: Introduce the oxidizing solution to convert the phosphite triester to a stable phosphotriester.
 - Washing: Wash the support extensively with anhydrous acetonitrile between each step.
- Final Detritylation: Depending on the purification strategy, the final 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Cleavage and Deprotection

This multi-step process is performed manually after the synthesis is complete.

Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups

- Transfer the solid support from the synthesis column to a screw-cap vial.
- Add a solution of concentrated ammonium hydroxide and methylamine (AMA) (1:1, v/v) to the solid support.[\[2\]](#)
- Incubate the mixture at 65°C for 10-30 minutes.[\[2\]](#)[\[9\]](#)
- Cool the vial and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
- Evaporate the solution to dryness using a vacuum concentrator.

Step 2: Removal of 2'-TBDMS Protecting Groups

- To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle heating at 65°C for 5 minutes may be necessary.[\[1\]](#)
- Add 60 µL of triethylamine (TEA) to the DMSO/RNA solution and mix gently.[\[1\]](#)
- Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.[\[1\]](#)[\[9\]](#)
- Cool the reaction mixture on ice.

Purification of the Crude RNA

The crude RNA can be purified by various methods, including High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[\[1\]](#)[\[4\]](#)

Reversed-Phase HPLC (for Trityl-on purification):

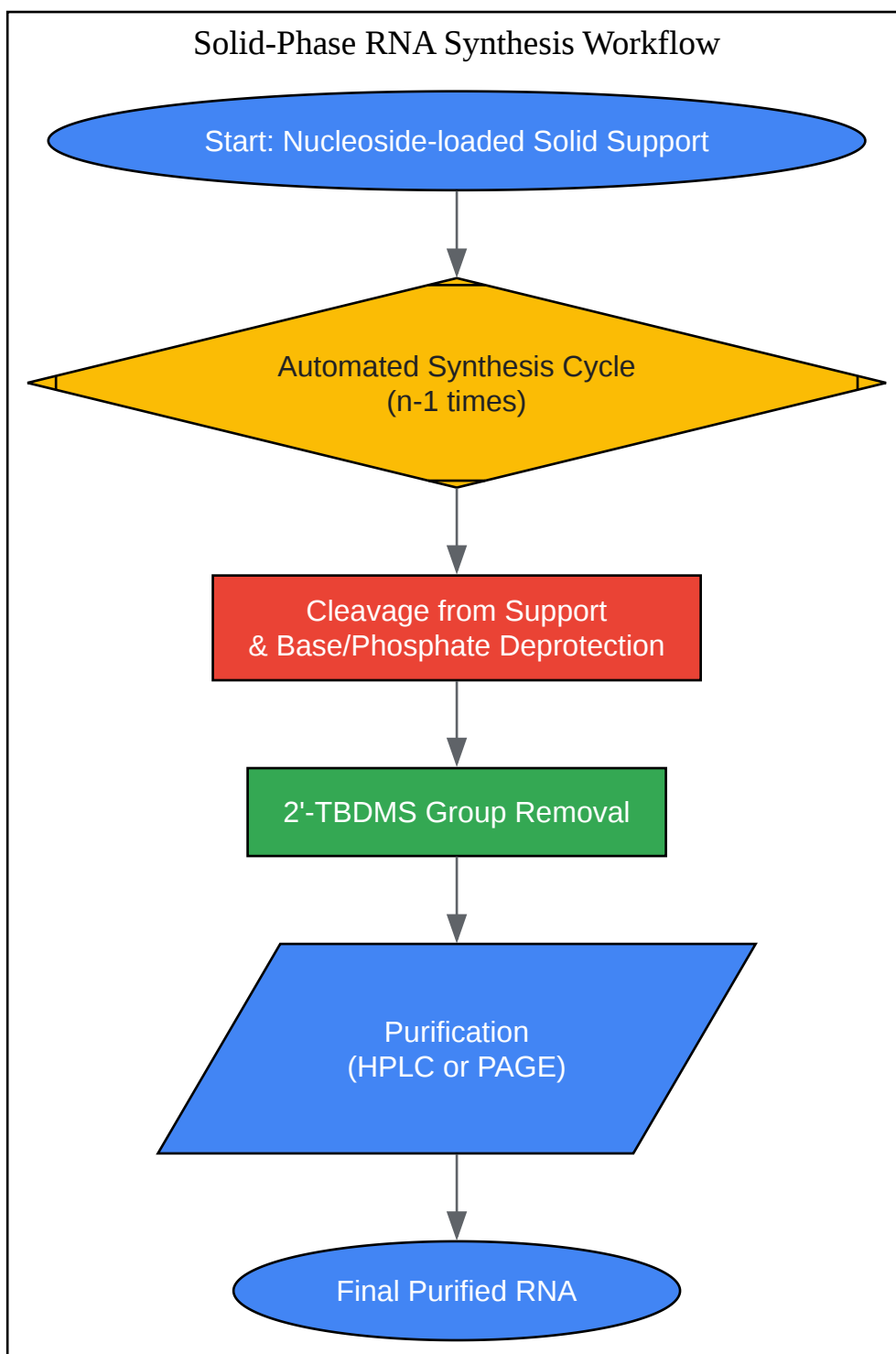
- If the DMT group was left on, the crude RNA can be purified using a reversed-phase HPLC column.
- The lipophilic DMT group allows for the separation of the full-length product from shorter, uncapped failure sequences.
- After purification, the DMT group is removed by treatment with an acidic solution.

Polyacrylamide Gel Electrophoresis (PAGE):

- The crude RNA is loaded onto a denaturing polyacrylamide gel.
- The RNA is separated by size, and the band corresponding to the full-length product is visualized by UV shadowing.[\[1\]](#)
- The desired band is excised, and the RNA is eluted from the gel matrix.[\[1\]](#)
- The purified RNA is then desalted.

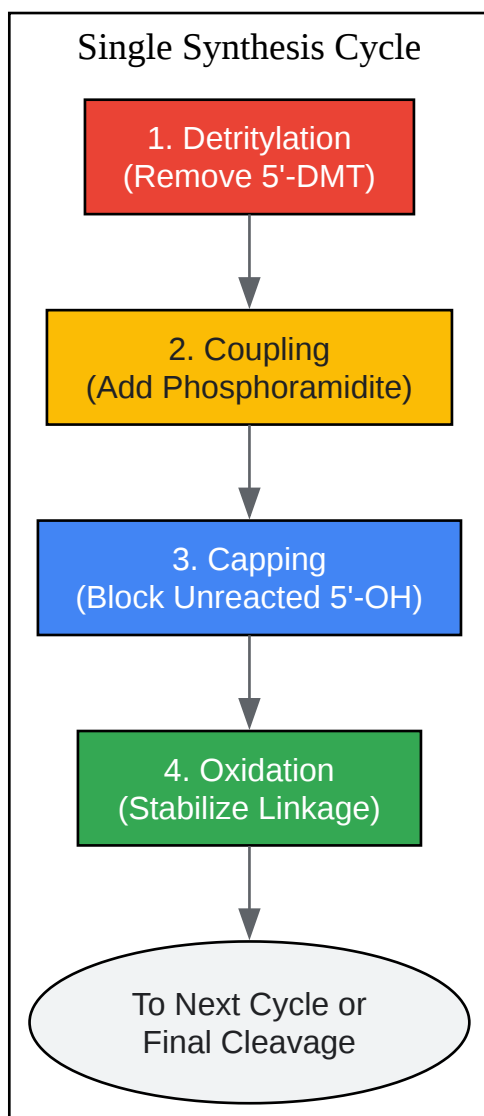
Visualizations

The following diagrams illustrate the key workflows in solid-phase RNA synthesis using TBDMS chemistry.



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Caption: Overall workflow of solid-phase RNA synthesis using TBDMS.



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Caption: The four-step cycle of solid-phase RNA synthesis.

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